REACTION_CXSMILES
|
[CH2:1]([Li])CCC.C(NC(C)C)(C)C.[Br:13][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([F:20])[CH:19]=1.CI>O1CCCC1>[Br:13][C:14]1[CH:15]=[N:16][CH:17]=[C:18]([F:20])[C:19]=1[CH3:1]
|
Name
|
|
Quantity
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46 mL
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Type
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reactant
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Smiles
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C(CCC)[Li]
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Name
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|
Quantity
|
10.08 mL
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Type
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reactant
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Smiles
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C(C)(C)NC(C)C
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Name
|
|
Quantity
|
80 mL
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Type
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solvent
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Smiles
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O1CCCC1
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Name
|
|
Quantity
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10 g
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Type
|
reactant
|
Smiles
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BrC=1C=NC=C(C1)F
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Name
|
|
Quantity
|
10 mL
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Type
|
solvent
|
Smiles
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O1CCCC1
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Name
|
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Quantity
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4 mL
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Type
|
reactant
|
Smiles
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CI
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
stirred for 30 min
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
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cooled to −78° C
|
Type
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STIRRING
|
Details
|
the reaction mixture was stirred for 30 min
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Duration
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30 min
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Type
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TEMPERATURE
|
Details
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to warm to RT
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Type
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STIRRING
|
Details
|
stirred it for 2 h
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Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with a saturated aqueous ammonium chloride solution (150 mL) solution
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Type
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EXTRACTION
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Details
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Then aqueous layer was extracted with ethyl acetate (3×150 mL)
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Type
|
WASH
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Details
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The combined organic extracts were washed with a saturated aqueous sodium chloride solution (1×100 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over sodium sulphate
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Type
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CONCENTRATION
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Details
|
concentrated
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Reaction Time |
30 min |
Name
|
|
Type
|
product
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Smiles
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BrC=1C=NC=C(C1C)F
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |